molecular formula C23H20N2O3S B2765474 N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1797615-43-0

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2765474
CAS No.: 1797615-43-0
M. Wt: 404.48
InChI Key: AZHSKTIWALJPRS-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the benzoyl group, and the construction of the pyrrolidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-21-13-17(15-25(21)18-9-5-2-6-10-18)23(28)24-14-19-11-12-20(29-19)22(27)16-7-3-1-4-8-16/h1-12,17H,13-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSKTIWALJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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